molecular formula C7H13ClN2 B13446666 methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

Cat. No.: B13446666
M. Wt: 160.64 g/mol
InChI Key: ASKMIVOBTXPLHY-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a chemical compound that features a pyrrole ring substituted with a methyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the compound.

    N-Methylpyrrole: A related compound with similar structural features.

    Pyrrolopyrazine derivatives: Compounds with a pyrrole ring and additional nitrogen-containing rings.

Uniqueness

Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of both a methyl and a methylamine group. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1H-pyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12N2.ClH/c1-6-3-4-7(9-6)5-8-2;/h3-4,8-9H,5H2,1-2H3;1H

InChI Key

ASKMIVOBTXPLHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1)CNC.Cl

Origin of Product

United States

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